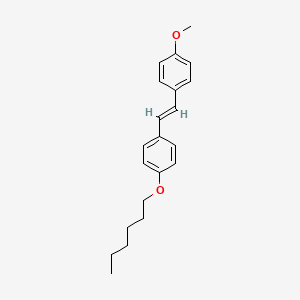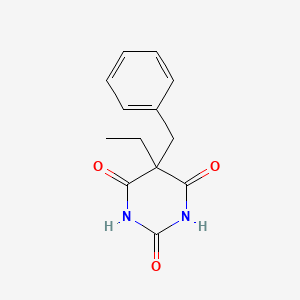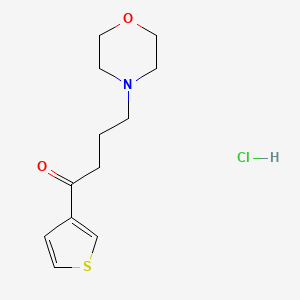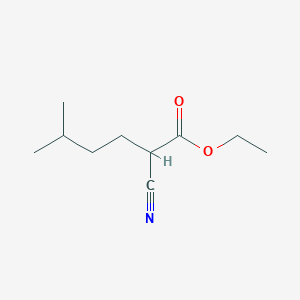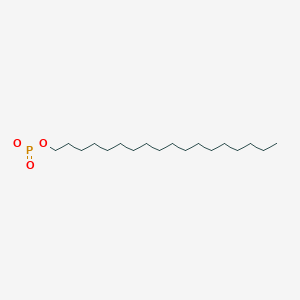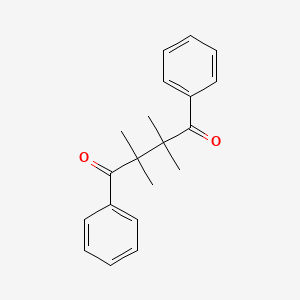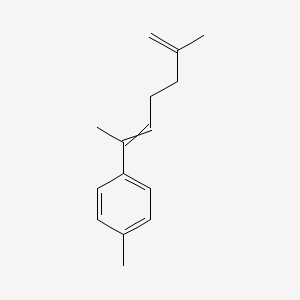
1-Methyl-4-(6-methylhepta-2,6-dien-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a natural product that plays a role in the biosynthesis of other natural compounds and has applications in various fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(6-methylhepta-2,6-dien-2-yl)benzene can be achieved through several methods. One common approach involves the cyclization of farnesyl pyrophosphate (FPP) catalyzed by specific enzymes . This biosynthetic pathway is significant in the production of sesquiterpenes in nature.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as essential oils, followed by purification processes. Advanced techniques like gas chromatography and mass spectrometry are used to isolate and identify the compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-(6-methylhepta-2,6-dien-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens and acids are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include epoxides, alcohols, and halogenated derivatives, which have various applications in different industries .
Aplicaciones Científicas De Investigación
1-Methyl-4-(6-methylhepta-2,6-dien-2-yl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studies have shown its role in plant defense mechanisms and its potential as a bioactive compound.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(6-methylhepta-2,6-dien-2-yl)benzene involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, interact with cell membranes, and influence signal transduction pathways. Its bioactivity is attributed to its ability to interact with specific receptors and enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
- α-Bisabolene
- γ-Bisabolene
- Bisabolane
Comparison: 1-Methyl-4-(6-methylhepta-2,6-dien-2-yl)benzene (β-Bisabolene) is unique due to its specific double bond configuration and its distinct biological activities. Compared to α-Bisabolene and γ-Bisabolene, β-Bisabolene has a different arrangement of double bonds, which influences its chemical reactivity and biological properties .
Propiedades
Número CAS |
33446-30-9 |
|---|---|
Fórmula molecular |
C15H20 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
1-methyl-4-(6-methylhepta-2,6-dien-2-yl)benzene |
InChI |
InChI=1S/C15H20/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h7-11H,1,5-6H2,2-4H3 |
Clave InChI |
ATHANBLXCHRFDY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=CCCC(=C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]-](/img/structure/B14683916.png)

